Nicotinamide arabinoside adenine dinucleotide
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Overview
Description
Syringaldehyde, also known as 4-Hydroxy-3,5-dimethoxybenzaldehyde, is an organic compound that occurs naturally in trace amounts. It is a colorless solid that is soluble in alcohol and polar organic solvents. Syringaldehyde is found in the wood of spruce and maple trees and is also formed in oak barrels, contributing to the flavor profile of whisky . It is used by some species of insects in their chemical communication systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: Syringaldehyde can be synthesized from syringol through the Duff reaction, which involves the formylation of syringol using hexamethylenetetramine in the presence of an acid . Another method involves the condensation of 2,6-dimethoxyphenol with chloroform in an alkaline solution, although this method yields a lower amount of syringaldehyde .
Industrial Production Methods: Industrial production of syringaldehyde often involves the catalytic oxidation of lignin, a complex polymer found in the cell walls of plants. This method is advantageous due to the high yield and efficiency of the process . The use of supported catalysts in this process enhances the yield and allows for the recycling of the catalyst, making it a viable method for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Syringaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Syringaldehyde can be oxidized to syringic acid using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: It can be reduced to syringyl alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Syringaldehyde can undergo electrophilic aromatic substitution reactions due to the presence of methoxy and hydroxyl groups on the aromatic ring.
Major Products:
Oxidation: Syringic acid
Reduction: Syringyl alcohol
Substitution: Various substituted syringaldehyde derivatives depending on the substituent introduced.
Scientific Research Applications
Syringaldehyde has a wide range of applications in scientific research and industry:
Chemistry: It is used as a precursor for the synthesis of various aromatic compounds and as a reagent in organic synthesis.
Medicine: Research has shown that syringaldehyde-derived compounds exhibit anticancer activity, particularly against female-specific cancers such as ovarian and breast cancer.
Industry: Syringaldehyde is used in the production of flavors and fragrances, particularly in the aging of whisky.
Mechanism of Action
The mechanism of action of syringaldehyde varies depending on its application:
Anticancer Activity: Syringaldehyde-derived compounds induce cell apoptosis and G2/M phase arrest by causing significant DNA damage and provoking a strong DNA damage response.
Antihyperglycemic Effect: Syringaldehyde acts as an agonist of the GLP-1 receptor, stimulating insulin production and increasing glucose utilization and insulin sensitivity.
Comparison with Similar Compounds
Syringaldehyde is structurally similar to vanillin, another aromatic aldehyde. Both compounds have comparable applications in the flavor and fragrance industry. syringaldehyde has additional methoxy groups, which contribute to its unique bioactive properties . Other similar compounds include syringic acid, acetosyringone, and sinapyl alcohol, all of which are derived from lignin and share similar chemical structures and properties .
Properties
CAS No. |
108646-17-9 |
---|---|
Molecular Formula |
C21H27N7O14P2 |
Molecular Weight |
663.4 g/mol |
IUPAC Name |
(2S,3S,4S,5R)-5-[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-2-(3-carbamoylpyridin-1-ium-1-yl)-4-hydroxyoxolan-3-olate |
InChI |
InChI=1S/C21H27N7O14P2/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(41-21)6-39-44(36,37)42-43(34,35)38-5-10-13(29)15(31)20(40-10)27-3-1-2-9(4-27)18(23)33/h1-4,7-8,10-11,13-16,20-21,29-30,32H,5-6H2,(H2,23,33)(H,34,35)(H,36,37)(H2,22,24,25)/t10-,11-,13-,14-,15+,16-,20+,21-/m1/s1 |
InChI Key |
VOXRVZMOBSLKFE-DUYCQTTQSA-N |
SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)[O-])C(=O)N |
Isomeric SMILES |
C1=CC(=C[N+](=C1)[C@@H]2[C@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)[O-])C(=O)N |
Canonical SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)[O-])C(=O)N |
Key on ui other cas no. |
108646-17-9 |
Synonyms |
alpha-NAAD beta-NAAD nicotinamide arabinoside adenine dinucleotide nicotinamide arabinoside adenine dinucleotide, (beta)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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